molecular formula C20H24N10O22P5-5 B10776937 P1-(5'-Adenosyl)P5-(5'-(3'azido-3'-deoxythymidyl))pentaphosphate

P1-(5'-Adenosyl)P5-(5'-(3'azido-3'-deoxythymidyl))pentaphosphate

Cat. No.: B10776937
M. Wt: 911.3 g/mol
InChI Key: QNIWSXQXLJIUJW-SLFMBYJQSA-I
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Description

P1-(5’-Adenosyl)P5-(5’-(3’azido-3’-Deoxythymidyl))Pentaphosphate is a synthetic compound belonging to the class of organic compounds known as (5’->5’)-dinucleotides. These compounds are characterized by the connection of two nucleotide bases via a (5’->5’)-phosphodiester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P1-(5’-Adenosyl)P5-(5’-(3’azido-3’-Deoxythymidyl))Pentaphosphate typically involves the following steps:

    Preparation of 5’-Adenosyl Monophosphate: This is achieved through the phosphorylation of adenosine using phosphorylating agents such as phosphorus oxychloride in the presence of a base.

    Preparation of 3’-Azido-3’-Deoxythymidine: This involves the azidation of 3’-deoxythymidine using azidotrimethylsilane in the presence of a catalyst.

    Formation of the Dinucleotide: The two prepared monophosphates are then linked via a (5’->5’)-phosphodiester bond using a coupling agent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions

P1-(5’-Adenosyl)P5-(5’-(3’azido-3’-Deoxythymidyl))Pentaphosphate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding monophosphates.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: The corresponding amine derivative.

    Hydrolysis: 5’-Adenosyl Monophosphate and 3’-Azido-3’-Deoxythymidine.

Scientific Research Applications

P1-(5’-Adenosyl)P5-(5’-(3’azido-3’-Deoxythymidyl))Pentaphosphate has several scientific research applications:

    Chemistry: Used as a model compound for studying nucleotide interactions and enzymatic processes.

    Biology: Employed in the study of DNA and RNA synthesis and repair mechanisms.

    Medicine: Investigated for its potential as an antiviral agent due to its ability to interfere with viral DNA replication.

    Industry: Utilized in the development of nucleotide-based sensors and diagnostic tools.

Mechanism of Action

The mechanism of action of P1-(5’-Adenosyl)P5-(5’-(3’azido-3’-Deoxythymidyl))Pentaphosphate involves its interaction with thymidylate kinase, an enzyme involved in DNA synthesis. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the phosphorylation of thymidine monophosphate to thymidine diphosphate. This inhibition disrupts DNA synthesis and replication, making it a potential antiviral and anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    P1-(5’-Adenosyl)P5-(5’-Thymidyl)Pentaphosphate: Similar structure but lacks the azido group.

    P1-(5’-Adenosyl)P5-(5’-Deoxythymidyl)Pentaphosphate: Similar structure but lacks both the azido and hydroxyl groups.

Uniqueness

P1-(5’-Adenosyl)P5-(5’-(3’azido-3’-Deoxythymidyl))Pentaphosphate is unique due to the presence of the azido group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool for studying nucleotide interactions and developing therapeutic agents .

Properties

Molecular Formula

C20H24N10O22P5-5

Molecular Weight

911.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C20H29N10O22P5/c1-8-3-29(20(34)26-18(8)33)12-2-9(27-28-22)10(47-12)4-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-5-11-14(31)15(32)19(48-11)30-7-25-13-16(21)23-6-24-17(13)30/h3,6-7,9-12,14-15,19,31-32H,2,4-5H2,1H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,24)(H,26,33,34)/p-5/t9-,10+,11+,12+,14+,15+,19+/m0/s1

InChI Key

QNIWSXQXLJIUJW-SLFMBYJQSA-I

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)N=[N+]=[N-]

Origin of Product

United States

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